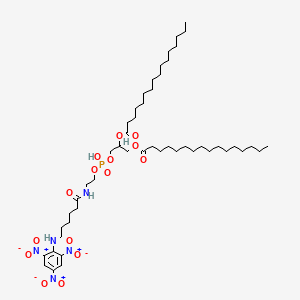

Tnp-cap-dppe

Description

Properties

CAS No. |

81497-26-9 |

|---|---|

Molecular Formula |

C49H86N5O15P |

Molecular Weight |

1016.2 g/mol |

IUPAC Name |

[2-hexadecanoyloxy-3-[hydroxy-[2-[6-(2,4,6-trinitroanilino)hexanoylamino]ethoxy]phosphoryl]oxypropyl] hexadecanoate |

InChI |

InChI=1S/C49H86N5O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-47(56)66-40-43(69-48(57)34-30-26-24-22-20-18-16-14-12-10-8-6-4-2)41-68-70(64,65)67-37-36-50-46(55)32-28-27-31-35-51-49-44(53(60)61)38-42(52(58)59)39-45(49)54(62)63/h38-39,43,51H,3-37,40-41H2,1-2H3,(H,50,55)(H,64,65) |

InChI Key |

IMRNWYZISVDRJS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |

Synonyms |

N-(2,4,6-trinitrophenyl-6-N-aminocaproyl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine N-(2,4,6-trinitrophenyl-6-N-aminocaproyl)-1,2-dipalmitoylphosphatidylethanolamine TNP-Cap-DPPE |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Regioselective Synthesis of 1,2-Dipalmitoylphosphatidylethanolamine Precursor

The foundational molecule for Tnp-cap-dppe is 1,2-dipalmitoylphosphatidylethanolamine (DPPE), a phospholipid. The synthesis of this precursor is a crucial first step. One common method involves the reaction of palmitic acid with phosphatidylethanolamine (B1630911). smolecule.com Another approach starts with the synthesis of dioleoyl phosphatidylcholine (DOPC), which is then converted to dioleoyl phosphatidylethanolamine (DOPE) using phospholipase D and ethanolamine (B43304). pnas.org The saturated dipalmitoyl version (DPPE) can be synthesized from dipalmitoylphosphatidylcholine (DPPC) through a similar enzymatic reaction. pnas.org

The regioselectivity in the synthesis of 1,2-disubstituted glycerophospholipids is essential to ensure the correct positioning of the fatty acid chains. This is often achieved through enzymatic or protecting group strategies to direct the acylation to the sn-1 and sn-2 positions of the glycerol (B35011) backbone.

Trinitrophenylation Reactions: Strategies for Conjugate Formation

The defining feature of this compound is the trinitrophenyl (TNP) group, which acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. smolecule.comontosight.ai The trinitrophenylation of the DPPE precursor is typically achieved by reacting it with 2,4,6-trinitrobenzene sulfonic acid (TNBS) or trinitrochlorobenzene. smolecule.compnas.org

This reaction is generally carried out in a suitable solvent mixture, such as chloroform (B151607) and methanol, at a controlled pH. smolecule.compnas.org The primary amino group of the phosphatidylethanolamine headgroup nucleophilically attacks the electron-deficient aromatic ring of the trinitrophenylating agent, leading to the formation of the Tnp-PE conjugate. pnas.org The "cap" in this compound refers to the 6-aminocaproyl spacer that is often introduced between the DPPE and the TNP group. ontosight.ai This spacer increases the distance between the TNP epitope and the lipid membrane, potentially enhancing its accessibility to antibodies or T-cell receptors. ontosight.ai

Chromatographic and Spectroscopic Purification Techniques for Compound Isolation

Following the synthesis, purification of this compound is essential to remove unreacted starting materials and byproducts. smolecule.com A common method for purification is column chromatography. pnas.org For instance, unreacted TNBS and other small molecules can be removed by size-exclusion chromatography on a Sephadex G-50 column. pnas.org

Thin-layer chromatography (TLC) is a valuable analytical technique to monitor the progress of the reaction and to assess the purity of the final product. pnas.org The conversion of phosphatidylethanolamine to Tnp-PE can be quantified by analyzing the lipid extract using TLC. pnas.org

Spectroscopic methods are also employed for characterization. For example, the incorporation of the TNP group can be confirmed by UV-Vis spectroscopy, as the TNP moiety has a characteristic absorbance spectrum.

Chemical Derivatization Strategies for Analog Generation (e.g., for mechanistic probes)

To investigate the mechanisms of immune responses and membrane interactions, various analogs of this compound can be synthesized. ontosight.ai These derivatization strategies can involve modifications to different parts of the molecule.

Spacer Length Modification: The length of the spacer arm between the TNP group and the DPPE can be varied. Studies have shown that the length of this spacer, such as the aminocaproyl group, can influence the ability of this compound incorporated into liposomes to activate the alternative complement pathway. nih.gov

Fatty Acyl Chain Variation: The fatty acid chains of the phospholipid can be altered. For example, using different phosphatidylcholines with varying acyl chain lengths (e.g., dipalmitoyl-PC, dimyristoyl-PC, distearoyl-PC) in liposomes containing this compound can significantly affect their biological activity. nih.gov

Fluorescent Labeling: For biophysical studies, fluorescent probes can be incorporated into the this compound molecule or the liposomes containing it. This allows for the investigation of membrane properties like fluidity and protein-lipid interactions using techniques such as fluorescence spectroscopy. ontosight.ai

Generation of Haptens for Mechanistic Probes: The TNP group itself is a hapten used as a mechanistic probe to study immune recognition and response mechanisms. ontosight.ai By incorporating this compound into artificial membranes like liposomes, researchers can create tools to investigate immune cell activation, antibody production, and T-cell responses. ontosight.ainih.gov

Table of Research Findings on this compound Analogs:

| Modification Strategy | Observed Effect | Research Focus | Citation |

| Variation of spacer length between TNP and DPPE | Influences the activation of the alternative complement pathway. | Immunology, Complement System | nih.gov |

| Alteration of acyl chain length in accompanying phospholipids (B1166683) | Affects the alternative complement pathway activating capacity of Tnp-Cap-liposomes. | Immunology, Liposome (B1194612) Formulation | nih.gov |

| Incorporation into liposomes | Enables study of immune responses and drug delivery systems. | Immunology, Drug Delivery | smolecule.comontosight.ai |

| Use as a hapten | Elicits specific antibody responses for studying immune recognition. | Immunology, Antibody Production | ontosight.ai |

These synthetic and derivatization strategies provide a versatile toolkit for creating a range of this compound analogs, enabling detailed investigations into its biological functions and the underlying molecular mechanisms.

Chemical Reactivity and Mechanistic Pathways

Hydrolytic Stability of Ester Bonds within the Phospholipid Backbone

The stability of Tnp-cap-dppe is fundamentally linked to the integrity of the two ester bonds connecting the hexanoyl fatty acid chains to the sn-glycero-3-phosphoethanolamine backbone. nih.govnih.gov The susceptibility of these bonds to hydrolysis, a reaction where water cleaves the bond to yield a carboxylic acid and an alcohol, is a critical determinant of the compound's persistence in aqueous environments. carbodiimide.com

The rate of ester hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts. In general, ester-containing surfactants can face stability challenges when formulated at high pH. chalmers.se However, the specific stability of this compound's ester linkages is modulated by its molecular structure. As an anionic amphiphile, due to the negatively charged phosphate (B84403) group, it may exhibit a degree of protection against base-catalyzed hydrolysis. chalmers.se Anionic surfactants with an ester linkage often show high stability against alkaline hydrolysis because the negatively charged micelles tend to repel hydroxide (B78521) ions, which initiate the cleavage. chalmers.se

Furthermore, the hydrolysis can be catalyzed by enzymes known as phospholipases. For instance, phospholipase A2 (cPLA2) specifically catalyzes the hydrolysis of the ester bond at the sn-2 position of the glycerol (B35011) backbone in phospholipids (B1166683), releasing the fatty acid. stewarthendrickson.com Studies on structurally similar phospholipid analogs have demonstrated enzymatic hydrolysis, indicating a potential pathway for the controlled degradation of this compound in biological contexts. stewarthendrickson.com The rate and extent of hydrolysis can be precisely studied, and it has been shown that modifications to the molecular structure, such as fluorination in peptide esters, can alter hydrolytic half-life significantly. beilstein-journals.org For example, introducing fluorine atoms to an ethyl ester was found to decrease its hydrolytic half-life substantially. beilstein-journals.org While this compound is not fluorinated, this illustrates the principle that its unique TNP-modified headgroup and specific acyl chain length contribute to its distinct hydrolytic stability profile.

The table below summarizes factors that generally influence the hydrolytic stability of ester bonds in phospholipids like this compound.

| Factor | Effect on Ester Bond Stability | Rationale |

| pH | Decreased stability at very low or high pH | Subject to acid- and base-catalyzed hydrolysis. chalmers.se |

| Temperature | Decreased stability with increasing temperature | Provides activation energy for the hydrolysis reaction. |

| Enzymes | Decreased stability | Phospholipases can specifically target and cleave ester bonds. stewarthendrickson.com |

| Micellar Structure | Potentially increased stability | In anionic surfactants, repulsion of hydroxide ions can slow alkaline hydrolysis. chalmers.se |

Redox Chemistry of the Trinitrophenyl Moiety: Fundamental Processes

The trinitrophenyl (TNP) group attached to the ethanolamine (B43304) headgroup is the primary site of redox activity in the this compound molecule. soton.ac.uk This moiety is highly electron-withdrawing due to the presence of three nitro (-NO₂) groups, which makes it a potent electron acceptor. cymitquimica.com The fundamental redox process involves the sequential reduction of these nitro groups.

R-NO₂ + 6e⁻ + 6H⁺ → R-NH₂ + 2H₂O

The mechanism of action for compounds containing a trinitrophenyl group often involves their ability to undergo redox reactions, which can lead to the formation of reactive intermediates capable of interacting with other cellular components and inducing oxidative stress. The nitro groups can be reduced to amino groups by using reducing agents.

The table below presents the standard one-electron redox potentials at pH 7 for several nitroaromatic compounds, which serve as a reference for the expected redox behavior of the TNP moiety. researchgate.net

| Compound | Standard One-Electron Redox Potential (E¹°' at pH 7) vs. NHE [V] |

| 2,4,6-Trinitrotoluene (TNT) | -0.253 |

| 2,4-Dinitrotoluene | -0.397 |

| 2,6-Dinitrotoluene | -0.402 |

| 2-Amino-4,6-dinitrotoluene | -0.417 |

| 4-Amino-2,6-dinitrotoluene | -0.449 |

| 2,4-Diamino-6-nitrotoluene | -0.502 |

Data sourced from a study using pulse radiolysis. researchgate.net

Reaction Kinetics and Mechanisms in Controlled Chemical Environments

The study of reaction kinetics provides quantitative insight into the rates and mechanisms of chemical processes involving this compound. These reactions can be investigated in controlled environments, such as liposomal vesicles or solution-based assays, using various analytical techniques. researchgate.neteuropean-mrs.com

Enzymatic Reaction Kinetics: The hydrolysis of the phospholipid backbone by enzymes like phospholipase A2 (cPLA2) and platelet-activating factor acetylhydrolase (PAF-AH) has been studied using structurally similar, intramolecularly quenched fluorescent phospholipid analogs. stewarthendrickson.com The kinetics of these enzymatic reactions are typically reported as specific activities. For example, specific activities for cPLA2 were found to be in the range of 5 to 18 nmol min⁻¹ mg⁻¹, while PAF-AH exhibited much higher activities of 6 to 17 µmol min⁻¹ mg⁻¹. stewarthendrickson.com These values quantify the rate at which the enzyme can process the substrate under specific conditions.

Redox Reaction Kinetics: The kinetics of electron transfer reactions involving the TNP group have also been characterized. In a study using a TNP-modified cytochrome c, stopped-flow spectrophotometry was used to measure the kinetics of its reaction with high-potential iron-sulfur proteins (HiPIPs). nih.gov The observed second-order rate constants were on the order of 10⁴ M⁻¹ s⁻¹, indicating rapid electron transfer. nih.gov The rate of reduction of a fluorophore like NBD by dithionite (B78146) has been shown to be sensitive to the physical state of the lipid bilayer, suggesting that the kinetics of the TNP group's reduction in this compound would similarly be influenced by its membrane environment. researchgate.net

Binding and Conformational Change Kinetics: this compound can be used as a lipid hapten to study binding events at membrane surfaces. The binding of antibodies to this compound incorporated into membranes has been shown to induce very rapid conformational changes, occurring within 0.1 seconds. researchgate.net Techniques like pressure-jump relaxation have been employed to study the kinetics of such fast molecular processes, revealing relaxation times on the order of 1000 s⁻¹ and 100 s⁻¹. researchgate.net

The table below provides a summary of kinetic data for reactions involving TNP-modified molecules or similar phospholipid analogs.

| Reaction Type | System | Kinetic Parameter | Value | Technique |

| Electron Transfer | TNP-cytochrome c + C. vinosum HiPIP | Second-order rate constant | 17.5 x 10⁴ M⁻¹ s⁻¹ | Stopped-flow spectrophotometry nih.gov |

| Electron Transfer | TNP-cytochrome c + R. gelatinosa HiPIP | Second-order rate constant | 5.46 x 10⁴ M⁻¹ s⁻¹ | Stopped-flow spectrophotometry nih.gov |

| Enzymatic Hydrolysis | cPLA2 + BODIPY-labeled PE analog | Specific Activity | 5 and 18 nmol min⁻¹ mg⁻¹ | Fluorescence Assay stewarthendrickson.com |

| Enzymatic Hydrolysis | rPAF-AH + BODIPY-labeled PC analog | Specific Activity | 6, 11, and 17 µmol min⁻¹ mg⁻¹ | Fluorescence Assay stewarthendrickson.com |

| Conformational Change | Antibody binding to this compound | Time Scale | < 0.1 seconds | Spectroscopic Methods researchgate.net |

Integration Within Model Membrane Systems: Methodologies and Biophysical Insights

Methodologies for Liposome (B1194612) and Vesicle Preparation Incorporating the Compound

The creation of liposomes and vesicles containing Tnp-cap-dppe is a critical first step for its use in biophysical studies. Various techniques are employed to form these model membrane systems, each offering distinct advantages in terms of vesicle size, lamellarity, and encapsulation efficiency.

Thin-Film Hydration Techniques for Vesicle Formation

The thin-film hydration method is a widely used and straightforward technique for preparing liposomes. nih.govmdpi.com The process begins by dissolving the lipids, including this compound, in an organic solvent mixture, such as chloroform (B151607) and methanol. mdpi.comresearchgate.net This solution is then evaporated under reduced pressure, resulting in the formation of a thin, dry lipid film on the inner surface of a round-bottom flask. nih.govmdpi.com Subsequent hydration of this film with an aqueous buffer, often with gentle agitation, leads to the spontaneous formation of multilamellar vesicles (MLVs). nih.govchemrxiv.org To ensure the incorporation of lipophilic molecules like this compound, they are dissolved along with the other lipids in the initial organic solvent phase. nih.govromanpub.com The temperature during hydration is typically kept above the phase transition temperature of the lipids to facilitate the formation of the bilayer. mdpi.com

Solvent Dispersion and Emulsification Methods for Liposome Fabrication

Solvent dispersion methods provide an alternative route to liposome formation. One common technique is the ether injection method, where a solution of lipids, including this compound, dissolved in an organic solvent like diethyl ether, is slowly injected into a warm aqueous phase. asianjpr.comijpsjournal.com The organic solvent is then removed by evaporation under reduced pressure, leading to the formation of liposomes. asianjpr.com Another approach is the ethanol (B145695) injection method, where an ethanolic solution of lipids is rapidly injected into an excess of aqueous buffer, causing the immediate formation of multilamellar vesicles. mdpi.comromanpub.com This method is often used for preparing small unilamellar vesicles (SUVs) with sizes ranging from 30 to 170 nm. mdpi.com

Emulsification methods involve the creation of a water-in-oil microemulsion. nih.gov In the reverse-phase evaporation method, lipids are dissolved in an organic solvent, and an aqueous phase is added to form inverted micelles. nih.gov The system is then emulsified, and the organic solvent is removed by rotary evaporation, causing the formation of large unilamellar vesicles (LUVs). nih.gov This technique is known for its high encapsulation efficiency. nih.gov

Extrusion and Sonication for Controlled Size Distribution of Model Systems

Following initial vesicle formation by methods like thin-film hydration, the resulting liposomes are often heterogeneous in size and lamellarity. researchgate.net To achieve a more uniform size distribution, post-formation processing techniques such as extrusion and sonication are employed. nih.govmdpi.com

Extrusion involves forcing the liposome suspension through polycarbonate membranes with defined pore sizes. researchgate.netjove.com This process can be repeated multiple times to produce unilamellar vesicles with a narrow size distribution, where the vesicle size is close to the pore size of the membrane used. jove.com Extrusion is a preferred method for generating LUVs with controlled diameters. nih.gov

Sonication , using either a bath or probe sonicator, applies high-frequency sound energy to the liposome dispersion. romanpub.comasianjpr.com This energy input breaks down larger multilamellar vesicles, which then reassemble into smaller, more uniform small unilamellar vesicles (SUVs). asianjpr.comresearchgate.net While effective, probe sonication can generate heat and potentially lead to lipid degradation or contamination from the probe tip. romanpub.comasianjpr.com

| Technique | Description | Resulting Vesicle Type | Key Advantages | Considerations |

| Thin-Film Hydration | Lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is hydrated with an aqueous buffer to form vesicles. nih.govmdpi.com | Primarily Multilamellar Vesicles (MLVs) | Simple, widely used, suitable for a variety of lipids. nih.gov | Produces a heterogeneous population of vesicles in terms of size and lamellarity. researchgate.net |

| Solvent Injection (Ethanol) | An ethanolic solution of lipids is rapidly injected into an aqueous buffer. mdpi.com | Small Unilamellar Vesicles (SUVs) | Can produce small vesicles with a relatively narrow size distribution. mdpi.com | The final product may contain residual ethanol that needs to be removed. nih.gov |

| Reverse-Phase Evaporation | A water-in-oil emulsion is formed, and the organic solvent is removed under reduced pressure. nih.gov | Large Unilamellar Vesicles (LUVs) | High encapsulation efficiency for water-soluble molecules. nih.gov | The process can be more complex than other methods. |

| Extrusion | A liposome suspension is forced through a polycarbonate membrane with a defined pore size. researchgate.netjove.com | Unilamellar Vesicles (LUVs or SUVs) of controlled size | Provides excellent control over vesicle size and produces a narrow size distribution. jove.com | Requires specialized equipment (extruder). |

| Sonication | High-frequency sound waves are used to break down large vesicles into smaller ones. asianjpr.com | Small Unilamellar Vesicles (SUVs) | A common method for producing SUVs. asianjpr.com | Can cause lipid degradation and contamination; less control over final size compared to extrusion. romanpub.comasianjpr.com |

Influence of N-(2,4,6-Trinitrophenyl-6-N-aminocaproyl)-1,2-Dipalmitoylphosphatidylethanolamine on Bilayer Membrane Properties

The incorporation of this compound into lipid bilayers can significantly alter the physical properties of the membrane. These changes can be characterized using a variety of biophysical techniques to provide insights into membrane structure and dynamics.

Characterization of Membrane Fluidity and Phase Behavior in Artificial Lipid Bilayers

The fluidity and phase behavior of lipid bilayers are critical aspects of their function. The introduction of this compound, with its bulky headgroup and dipalmitoyl acyl chains, can influence these properties. The trinitrophenyl group, being relatively lipophilic, may partially insert into the hydrophobic region of the bilayer. researchgate.net

The phase transition temperature (Tm), which marks the transition from a more ordered gel phase to a more fluid liquid-crystalline phase, can be affected by the presence of this compound. researchgate.net The dipalmitoyl chains of this compound are saturated, which generally favors a higher Tm. However, the bulky TNP-cap headgroup can disrupt the ordered packing of the lipid acyl chains, potentially leading to a broadening of the phase transition or a shift in the Tm. Studies have shown that the physical state of the lipid membrane, whether in the gel or fluid phase, can significantly impact the availability of the DNP hapten for antibody binding. researchgate.net For instance, in certain lipid compositions, antibody binding is strong below the Tm but weak above it, suggesting a change in the orientation or exposure of the hapten with the change in membrane phase. researchgate.net The inclusion of other lipids, such as cholesterol, can also modulate these effects by altering the packing and fluidity of the membrane. researchgate.netfrontiersin.org

| Parameter | Influence of this compound | Underlying Mechanism |

| Membrane Fluidity | Can decrease fluidity in the gel phase and potentially alter fluidity in the liquid-crystalline phase. | The saturated dipalmitoyl chains of this compound can increase order. The bulky headgroup may disrupt packing, creating local areas of altered fluidity. |

| Phase Transition Temperature (Tm) | The effect is complex and depends on the host lipid composition. It can broaden the transition or shift the Tm. | The saturated chains favor a higher Tm, while the bulky headgroup can disrupt packing, potentially lowering it or making the transition less cooperative. |

| Lipid Packing | Can disrupt the uniform packing of neighboring lipids. | The large size of the TNP-cap headgroup creates steric hindrance, preventing tight packing of adjacent phospholipid molecules. |

Spectroscopic Probing of Molecular Orientation and Dynamics (e.g., Fluorescence Spectroscopy, NMR)

Spectroscopic techniques are invaluable for elucidating the molecular-level details of how this compound influences membrane properties.

Fluorescence Spectroscopy is a powerful tool for studying membrane fluidity and the local environment of fluorescent probes. rsc.org While this compound itself is not typically used as a fluorescent probe, other fluorescent molecules can be co-incorporated into the liposomes to report on changes in the membrane environment induced by this compound. researchgate.netnih.gov For example, the fluorescence anisotropy of a probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) can provide information about the rotational mobility of the probe within the hydrophobic core of the bilayer, which is directly related to membrane fluidity. mdpi.com An increase in anisotropy would suggest a more ordered, less fluid environment. mdpi.com Fluorescence resonance energy transfer (FRET) between two different fluorescently labeled lipids can be used to study the lateral organization and domain formation within the bilayer, which could be influenced by the presence of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure, orientation, and dynamics of molecules within the lipid bilayer. core.ac.uk Solid-state NMR, in particular, is well-suited for studying model membranes. core.ac.ukcopernicus.org By selectively labeling this compound with isotopes such as ²H, ¹³C, or ¹⁵N, it is possible to directly probe its orientation and dynamics within the membrane. copernicus.orgfrontiersin.org For example, ²H NMR can provide information on the order parameters of the acyl chains, giving a measure of their conformational freedom. copernicus.org ³¹P NMR can be used to study the headgroup region of the phospholipids (B1166683) and can reveal changes in lipid packing and phase behavior. d-nb.info These techniques can provide a detailed picture of how this compound integrates into the bilayer and perturbs the structure and dynamics of the surrounding lipids.

| Spectroscopic Technique | Information Gained | Experimental Approach |

| Fluorescence Spectroscopy | Membrane fluidity, polarity, and lateral organization. rsc.orgmdpi.com | Incorporation of fluorescent probes (e.g., DPH, Laurdan) into this compound containing liposomes and measuring changes in fluorescence anisotropy, emission spectra, or FRET efficiency. nih.govmdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular orientation, dynamics, and lipid packing. core.ac.ukcopernicus.org | Isotopic labeling (e.g., ²H, ¹³C, ¹⁵N) of this compound or other lipid components and analysis of solid-state NMR spectra to determine order parameters and chemical shift anisotropies. copernicus.orgfrontiersin.org |

Investigation of Lipid-Lipid and Lipid-Aqueous Interface Interactions in Model Systems

The incorporation of the synthetic haptenated phospholipid, N-(2,4,6-Trinitrophenyl-6-N-aminocaproyl)-1,2-dipalmitoylphosphatidylethanolamine (this compound), into model membrane systems provides a powerful tool for dissecting the intricate interactions occurring both within the lipid bilayer (lipid-lipid) and at the boundary between the membrane and the surrounding aqueous environment (lipid-aqueous interface). The trinitrophenyl (TNP) headgroup, being a well-defined hapten, serves as a specific target for antibodies and other binding proteins, allowing for precise investigation of the consequences of such binding events on the biophysical properties of the membrane.

Methodologies employed to study these interactions are diverse and provide complementary insights. Liposomes, or artificial vesicles, containing this compound are frequently used to model the cell membrane in a three-dimensional context. nih.govnih.govresearchgate.net These vesicles can be formulated with varying lipid compositions to mimic different membrane states. Supported lipid bilayers (SLBs), formed on solid substrates like mica or quartz, offer a planar geometry that is highly amenable to surface-sensitive techniques such as Atomic Force Microscopy (AFM) and Total Internal Reflection Fluorescence Microscopy (TIRF). nih.govnih.govresearchgate.net Langmuir-Blodgett troughs are utilized to study lipid monolayers at the air-water interface, providing detailed information on lipid packing and the influence of incorporated molecules like this compound on the monolayer's thermodynamic properties. nih.govku.edu

Biophysical insights are often gained through fluorescence-based techniques. nih.gov Stopped-flow fluorometry, for instance, allows for the real-time monitoring of rapid kinetic events, such as the binding of an antibody to the this compound hapten on a liposome surface. nih.govnih.gov Such studies have revealed that the binding event is not localized but can transmit changes throughout the entire lipid bilayer.

Lipid-Aqueous Interface Interactions: Hapten Recognition and Subsequent Cascade

A primary focus of research involving this compound is to understand how the binding of macromolecules from the aqueous phase to the membrane surface affects the underlying lipid assembly. The TNP headgroup's accessibility at the lipid-aqueous interface makes it an ideal anchor point for these studies. nih.gov

Antibody Binding and Membrane Fluidity:

| Parameter | Observation | Methodology | Biophysical Insight | Reference |

|---|---|---|---|---|

| Antibody Conformation | Rapid change upon binding to membrane hapten | Stopped-Flow Fluorometry | The membrane environment influences the structure of the binding protein. | nih.gov |

| Membrane Fluidity | Decreased molecular motion throughout the bilayer (polar head to acyl chain ends) | Stopped-Flow Fluorometry | Protein binding at the interface triggers allosteric changes in lipid packing and dynamics. | nih.gov |

| Binding Kinetics (Second Step) | Rate of bivalent binding is dependent on membrane fluidity | Stopped-Flow Fluorometry | The physical state of the lipid bilayer modulates the kinetics of subsequent binding events at the surface. | nih.gov |

Complement System Activation:

Liposomes containing this compound serve as an effective model for studying the activation of the complement system at a membrane surface. nih.govresearchgate.net In the presence of anti-TNP antibodies, these haptenated liposomes can be lysed by the complement cascade. researchgate.net A quantitative assay has been developed using large unilamellar vesicles containing this compound and an entrapped fluorescent marker, carboxyfluorescein. researchgate.net Lysis of the liposomes by the complement system releases the marker, leading to a measurable increase in fluorescence. researchgate.net This has allowed for the definition of a CL50 unit, representing the complement activity required to lyse 50% of the liposomes, which correlates strongly with the standard hemolytic (CH50) assay for complement activity (r = 0.98). researchgate.net

Further studies have shown that these interactions can be modulated by other lipid components. The insertion of sialoglycolipids, such as GM3, into this compound-containing liposomes inhibits the activation of the alternative complement pathway. nih.gov This inhibition requires the presence of the sialoglycolipid on the same membrane as the this compound, suggesting a direct modulatory effect on the assembly of complement proteins at the lipid-aqueous interface. nih.gov

| Model System Composition | Observation | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| L-α-dimyristoylphosphatidylcholine, Cholesterol, this compound, Dicetylphosphate (1:1:0.005:0.02 molar ratio) + Anti-TNP Antibody | Complement-mediated lysis quantified by carboxyfluorescein release | Fluorescence Liposome Assay | Provides a stable and accurate method (CL50) to quantify classical and alternative complement pathway activity. | researchgate.net |

| This compound Liposomes + GM3 (sialoglycolipid) | Inhibition of alternative complement pathway activation | Complement Fixation Tests | Sialoglycolipids can regulate complement activation at the membrane surface, suggesting a mechanism for self-recognition. | nih.gov |

| This compound Liposomes + Neutral Glycolipids | No inhibitory effect on complement activation | Complement Fixation Tests | The inhibitory effect is specific to charged sialoglycolipids, not a general property of glycolipids. | nih.gov |

Lipid-Lipid Interactions: Influence of this compound on Membrane Organization

The introduction of a bulky, charged hapten like the TNP group on a phospholipid headgroup can perturb the local packing of lipids within a monolayer or bilayer. These lipid-lipid interactions are fundamental to membrane properties like phase behavior and domain formation.

Monolayer Studies:

Langmuir-Blodgett trough experiments allow for the precise control and measurement of the lateral packing of lipids in a monolayer at an air-water interface. nih.gov By compressing a monolayer containing a known concentration of this compound mixed with other lipids (e.g., dipalmitoylphosphatidylcholine), one can generate pressure-area isotherms. These isotherms provide information on the average area occupied by each molecule at a given surface pressure. Deviations from the behavior of pure lipid monolayers can indicate how this compound influences lipid packing. For example, the introduction of the this compound molecule might increase the mean molecular area at a given pressure, suggesting a disruption of the tight packing of the host lipid chains.

Supported Lipid Bilayer and Domain Formation:

In supported lipid bilayers, techniques like Atomic Force Microscopy (AFM) can visualize the nanoscale topography of the membrane. nih.govuu.nl While specific AFM studies focusing solely on this compound are not widely reported, the principles derived from studies of other modified lipids are applicable. The presence of this compound could potentially influence the formation of lipid domains. For instance, in a mixed lipid bilayer that can phase-separate into liquid-ordered (Lo) and liquid-disordered (Ld) phases, this compound may preferentially partition into one phase over the other due to the physicochemical properties of its headgroup and acyl chains. This partitioning could alter the size, shape, and stability of these domains, which are crucial for many cellular processes. The binding of anti-TNP antibodies to these bilayers could further modulate domain organization, potentially inducing the coalescence of this compound-rich domains.

| Methodology | Potential Parameter Measured | Expected Insight on Lipid-Lipid Interaction | Reference (Principle) |

|---|---|---|---|

| Langmuir-Blodgett Trough | Surface Pressure-Area Isotherms | Determines the effect of this compound on lipid packing and monolayer compressibility. | nih.gov |

| Atomic Force Microscopy (AFM) | Membrane topography, domain size and height | Visualizes how this compound incorporation and subsequent antibody binding might alter phase separation and domain structure. | nih.govuu.nl |

| Fluorescence Recovery After Photobleaching (FRAP) | Lateral Diffusion Coefficient | Quantifies the impact of this compound and protein binding on the mobility of lipids within the bilayer. | researchgate.net |

Molecular Interactions in Controlled Research Environments

Chemical Principles of Hapten-Mediated Molecular Recognition in Artificial Systems

The functionality of Tnp-cap-dppe in molecular recognition studies is rooted in the chemical concept of a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein or, in this case, a phospholipid integrated into an artificial membrane. ontosight.aismolecule.com

The structure of this compound is tripartite, consisting of:

The Trinitrophenyl (TNP) group : This is the haptenic moiety. The TNP group is recognized as a specific epitope by antibodies, particularly anti-TNP immunoglobulins. ontosight.ai

The 1,2-dipalmitoylphosphatidylethanolamine (DPPE) backbone : This is a phospholipid with two palmitoyl (B13399708) fatty acid chains that provide hydrophobic properties, enabling its stable insertion into the lipid bilayer of artificial systems like liposomes or supported planar membranes. ontosight.ai

The Aminocaproyl Spacer : This linker connects the TNP group to the DPPE headgroup. ontosight.ai The spacer increases the distance between the TNP epitope and the surface of the lipid membrane, which can enhance the accessibility of the hapten for binding to larger molecules like antibodies or immune cell receptors. ontosight.ai

In artificial systems such as liposomes, this compound is incorporated alongside other lipids. ontosight.aismolecule.com This incorporation creates a surface that presents multiple TNP haptens at a controlled density. This defined presentation is crucial for studying molecular recognition, as the binding avidity and subsequent biological responses are often dependent on the density of the hapten on the surface. The recognition event itself is a non-covalent interaction, driven by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions between the TNP group and the antigen-binding site of a specific antibody.

Quantitative Characterization of Binding Interactions with Specific Molecular Targets in Vitro (e.g., antibodies on modified surfaces)

The controlled environment of artificial membranes containing this compound allows for the precise quantitative analysis of binding events with specific molecular targets, most notably anti-TNP antibodies. These studies provide fundamental data on the kinetics and thermodynamics of antigen-antibody interactions at a membrane interface.

Research using supported planar lipid monolayers containing this compound has been employed to study the binding of various monoclonal anti-TNP antibodies. nih.gov In one such study, eight different monoclonal anti-TNP IgG1 antibodies were shown to have similar binding affinities for the TNP hapten presented on the membrane. nih.gov Despite these similar affinities, the subsequent biological activities, such as macrophage binding, varied significantly among the antibodies, indicating that affinity alone does not determine the full biological outcome. nih.gov

Advanced biophysical techniques have been utilized to probe the dynamics of these interactions in detail. Stopped-flow fluorometry experiments revealed that conformational changes are induced in anti-TNP antibodies very rapidly—within 0.1 seconds—after binding to this compound on membrane surfaces. nih.govresearchgate.net Conversely, the binding of the antibody to the haptenated surface was shown to decrease the molecular motion and fluidity of the lipid bilayer itself. nih.gov This effect propagates throughout the bilayer, from the polar head groups to the terminal methyl groups of the fatty acyl chains, within 40 seconds at 25°C. nih.gov

Total internal reflection with fluorescence photobleaching recovery (TIRF-FPR) is another powerful technique used to measure the binding kinetics on planar membranes. Studies using this method to examine the dissociation of IgE Fabs from this compound-containing membranes found that the process was best described by a two-component exponential decay, suggesting multiple dissociation pathways or rebinding effects at the surface. researchgate.net

| Research Finding | Methodology | Model System | Quantitative Detail | Reference |

| Antibody Conformational Change | Stopped-flow fluorometry | Haptenated phospholipid vesicles | Occurs within 0.1 seconds of binding. | nih.govresearchgate.net |

| Membrane Fluidity Reduction | Stopped-flow fluorometry | Haptenated phospholipid vesicles | Effect reaches all parts of the bilayer within 40 seconds at 25°C. | nih.gov |

| Antibody Dissociation Kinetics | TIRF-FPR | This compound/DPPC planar membranes | Dissociation rates of ~1 s⁻¹ (65%) and ~0.1 s⁻¹ (35%). | researchgate.net |

| Antibody Affinity vs. Function | Macrophage binding assay | Supported planar lipid monolayers | Eight monoclonal IgG1s showed similar affinities but different macrophage binding. | nih.gov |

Mechanistic Studies of Complement System Activation in Liposomal Constructs (focus on chemical cascade in research models)

Liposomes containing this compound are extensively used as model systems to investigate the activation of the complement system, a critical component of the innate immune response. smolecule.com These studies have elucidated the chemical cascade and the distinct roles of different complement pathways in research models.

The complement system can be activated via multiple pathways, primarily the classical and alternative pathways.

Classical Pathway Activation : This pathway is typically antibody-dependent. In the context of this compound liposomes, the classical pathway is initiated when anti-TNP antibodies bind to the TNP haptens on the liposome (B1194612) surface. researchgate.net This antigen-antibody complex is then recognized by the C1q component of the complement system, triggering a proteolytic cascade that culminates in the formation of the membrane attack complex (MAC) and subsequent lysis of the liposome. researchgate.net Assays using carboxyfluorescein-loaded Tnp-cap-liposomes demonstrate that in the presence of anti-TNP antibody and human serum, the liposomes are lysed, releasing the fluorescent marker. researchgate.netresearchgate.netkoreascience.kr

Alternative Pathway Activation (ACP) : This pathway is part of the innate immune system and can be activated by foreign surfaces directly, without the need for antibodies. Research using guinea pig serum demonstrated that liposomes containing this compound can directly activate the alternative complement pathway. nih.govresearchgate.net This activation is dependent on the surface characteristics of the liposome.

Mechanistic studies have also explored the regulation of this activation. A key finding is that the incorporation of certain molecules into the liposome membrane can inhibit complement activation. For instance, the insertion of sialoglycolipids, such as ganglioside GM3, into this compound liposomes was found to inhibit the activation of the alternative pathway. nih.gov This inhibitory effect was specific, as neutral glycolipids had no such effect. nih.gov The study showed that for inhibition to occur, the GM3 molecule had to be present on the same liposome as the this compound. nih.gov Interestingly, the insertion of GM3 did not prevent liposome lysis via the antibody-dependent classical pathway, highlighting the distinct regulatory mechanisms governing the two pathways. nih.gov

| Liposome Composition (Molar Ratio) | Serum Source | Pathway Activated | Outcome | Reference |

| DMPC:Cholesterol:this compound:Dicetylphosphate (1:1:0.005:0.02) | Human | Classical (with anti-TNP Ab) | Lysis quantified by carboxyfluorescein release. | researchgate.netresearchgate.net |

| DMPC:Cholesterol:this compound | Guinea Pig | Alternative | Liposome lysis. | researchgate.net |

| TNP-Cap-liposomes with GM3 (molar ratio ≤0.01 to DMPC) | Guinea Pig | Alternative | Inhibition of ACP activation. | nih.gov |

| TNP-Cap-liposomes with GM3 | N/A (inferred) | Classical (with anti-TNP Ab) | No inhibition of lysis. | nih.gov |

Theoretical and Computational Chemistry Approaches

Molecular Dynamics Simulations of Compound Integration and Dynamics within Lipid Bilayers

Simulations of lipid bilayers, particularly those composed of dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylethanolamine (DPPE), the lipid components of Tnp-cap-dppe, are well-established. nih.govrsc.org These studies show that the properties of the bilayer, such as thickness and lipid packing, are influenced by the composition and the presence of inserted molecules. mdpi.commpg.de For a molecule like this compound, MD simulations can predict its preferred location and orientation within the membrane, the extent of its perturbation on the bilayer structure, and its dynamic movements. mdpi.com

Table 1: Representative Parameters from Molecular Dynamics Simulations of Lipid Bilayers

| Parameter | Value | Lipid System | Reference |

| Area per lipid | ~0.63 nm² | DPPC | acs.org |

| Bilayer thickness | 37–38 Å | DPPC | nih.gov |

| Diffusion coefficient | (5±2) x 10⁻⁹ cm²/s | Phosphoethanolamine in living cell membrane | mpg.de |

Conformational Analysis of the Trinitrophenyl-Caproyl-DPPE Conjugate

The conformation of this compound within a lipid bilayer, particularly the vertical position of the trinitrophenyl (TNP) headgroup relative to the membrane surface, is critical to its function as a fluorescent probe. Experimental studies using fluorescence energy transfer have provided valuable data on the location of TNP-lipid haptens with varying spacer arm lengths. waseda.ac.jp

One study investigated TNP-phosphatidylethanolamine derivatives with different spacer lengths in both dipalmitoylphosphatidylcholine (DMPC) and DPPC membranes. waseda.ac.jp The results indicated that the vertical distance of the TNP group from the center of the bilayer was largely independent of the spacer length. waseda.ac.jp In DMPC membranes, this distance was found to be in the range of 10.2–10.5 Å, while in DPPC membranes, it was slightly larger, at 13.2–13.9 Å. waseda.ac.jp This suggests that the TNP moiety resides at the membrane-water interface, rather than extending further into the aqueous phase with longer spacers or becoming buried within the hydrophobic core. waseda.ac.jp

MD simulations of other lipid-conjugated fluorophores have shown that the headgroup can adopt a range of conformations and orientations relative to the bilayer normal. mdpi.comsoton.ac.uk For this compound, simulations would likely reveal that the TNP group is oriented in a way that maximizes its interaction with the polar lipid headgroups and surrounding water molecules, while the caproyl chain and DPPE anchor it within the bilayer. mdpi.comnih.gov The flexibility of the caproyl spacer would allow the TNP group some degree of motional freedom at the interface. soton.ac.uk

Table 2: Experimentally Determined Vertical Distance of TNP-Hapten from Bilayer Center

| Membrane Composition | Vertical Distance (Å) | Reference |

| DMPC | 10.2 - 10.5 | waseda.ac.jp |

| DPPC | 13.2 - 13.9 | waseda.ac.jp |

Simulation of Membrane Permeability and Associated Molecular Fluxes in Model Systems

The ability of molecules to permeate lipid bilayers is a fundamental biological process that can be investigated using MD simulations. embopress.org While direct simulations of this compound translocation are not available, studies on the permeability of other fluorescent probes and small molecules provide a framework for understanding the potential behavior of this compound. mdpi.comresearchgate.net The translocation of a molecule across a membrane is a rare event that often requires enhanced sampling techniques in simulations to be observed on a computationally accessible timescale. mdpi.com

Simulations can reveal the free energy barrier associated with moving a molecule from the aqueous phase, through the hydrophobic core of the membrane, and into the opposing aqueous phase. mdpi.com For an amphipathic molecule like this compound, this barrier is expected to be significant due to the energetic penalty of moving the polar TNP headgroup through the nonpolar lipid tails. uq.edu.au The permeability is also influenced by the state of the lipid bilayer itself; for instance, changes in temperature or composition can affect membrane fluidity and, consequently, the ease with which molecules can pass through. rsc.org Studies have shown that the introduction of certain lipids can either increase or decrease the permeability to small molecules. nih.gov

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the electronic properties of molecules, which govern their spectroscopic characteristics and reactivity. researchgate.netresearchgate.netearthlinepublishers.comacs.org For this compound, such studies would focus on the trinitrophenyl (TNP) moiety, as it is the chromophore responsible for its spectroscopic and haptenic properties.

Density Functional Theory (DFT) is a common quantum chemical method used to investigate the electronic structure of molecules. earthlinepublishers.comacs.org Studies on related trinitrophenyl compounds, such as trinitroanisole and picric acid, have used DFT to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. earthlinepublishers.comacs.org The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which is related to the electronic excitation energy and can provide an estimate of the wavelength of maximum absorption in the UV-visible spectrum.

These calculations can also determine the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding how the TNP group interacts with its environment, including antibodies in immunological assays. researchgate.netresearchgate.net The strong electron-withdrawing nature of the three nitro groups on the phenyl ring makes the TNP group electron-deficient and a good hapten for recognition by specific antibodies. researchgate.net Quantum chemical methods can also be used to predict the reactivity of the molecule, for example, its susceptibility to nucleophilic attack. researchgate.netresearchgate.net

Table 3: Representative Quantum Chemical Descriptors for Trinitrophenyl Derivatives

| Compound | Method | HOMO-LUMO Gap (eV) | Reference |

| 2,4,6-Trinitroanisole | B3LYP/6-311++G(d,p) | Not specified, but electronically stable | earthlinepublishers.com |

| Picric Acid | DFT | Not specified, focus on decomposition pathways | acs.org |

| N-methyl-N-(2,4,6-trinitrophenyl)nitramide | B3LYP/6-311g** | ~4.5 (Estimated from figure) | researchgate.net |

Computational Design and Prediction of Novel Analogues for Research

Computational methods are increasingly used in the rational design of new molecules with tailored properties. ntu.ac.ukrsc.orgnih.govnih.gov For this compound, computational design could be employed to develop novel analogues with improved characteristics for specific research applications, such as enhanced fluorescence, altered membrane partitioning, or different haptenic properties. ntu.ac.ukresearchgate.netresearchgate.net

For instance, if the goal is to create a more brightly fluorescent probe, quantum chemical calculations could be used to screen different substituents on the trinitrophenyl ring to identify modifications that would increase the fluorescence quantum yield. mdpi.com Similarly, if the aim is to alter the probe's localization within the membrane, MD simulations could be used to predict how changes to the caproyl spacer or the DPPE lipid anchor would affect its partitioning and orientation in the bilayer. acs.org For example, modifying the length or chemical nature of the linker between the TNP headgroup and the lipid anchor could be explored to control the precise depth of the fluorophore within the membrane. nih.gov

The design of novel lipid analogues through in silico methods is a growing field. acs.orgnih.govnih.gov By systematically modifying the structure of this compound and computationally evaluating the properties of the resulting analogues, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. mdpi.comnih.gov This approach has been successfully used to design other functional lipids and fluorescent probes for biological imaging and diagnostics. rsc.orgnih.govbiorxiv.org

Advanced Research Methodologies and Future Directions in Chemical and Biophysical Sciences

Development of Novel Spectroscopic Probes based on the Compoundnih.gov

The inherent spectroscopic properties of the TNP group make Tnp-cap-dppe a powerful probe for investigating molecular interactions and environmental changes within lipid membranes. The TNP moiety's fluorescence is highly sensitive to its local environment, providing a readout for binding events and alterations in membrane properties. nih.govnih.gov

Advanced spectroscopic techniques have been employed to harness the capabilities of this compound. One notable method is Total Internal Reflection with Fluorescence Photobleaching Recovery (TIR-FPR) . This technique has been used to quantitatively measure the binding kinetics of antibody fragments (Fabs) to this compound incorporated into supported planar lipid bilayers. researchgate.netsmolecule.com In these studies, the fluorescence of a labeled Fab fragment is monitored as it binds to the this compound hapten in the membrane. By photobleaching a small area and observing the recovery of fluorescence, researchers can determine both the association and dissociation rate constants of the interaction. researchgate.net

Another key application is in stopped-flow fluorometry , which allows for the real-time monitoring of rapid biochemical reactions. Studies have used this method to observe the swift conformational changes in antibodies upon binding to this compound haptens presented on the surface of liposomes. nih.gov These experiments revealed that antibody binding not only induces rapid changes in the protein's structure but also affects the fluidity of the lipid bilayer itself. nih.gov The binding of antibodies to the this compound hapten can decrease the molecular motion at various depths within the membrane, a phenomenon that can be tracked using fluorescence spectroscopy. nih.gov

Future developments in this area could focus on creating ratiometric or dual-emission probes based on the this compound scaffold. Such probes would allow for more precise quantification of membrane properties, such as polarity and hydration, by measuring the ratio of emission intensities at two different wavelengths, thus minimizing artifacts from probe concentration or excitation intensity fluctuations.

Table 1: Spectroscopic Applications of this compound

| Research Area | Spectroscopic Technique | Key Findings |

|---|---|---|

| Antibody-Membrane Interactions | Total Internal Reflection with Fluorescence Photobleaching Recovery (TIR-FPR) | Quantified the reversible binding kinetics of IgE Fab fragments to this compound in supported planar membranes. researchgate.netsmolecule.com |

| Membrane Fluidity | Stopped-Flow Fluorometry | Demonstrated that antibody binding to this compound on liposomes rapidly alters antibody conformation and decreases lipid mobility within the bilayer. nih.gov |

| Protein Binding Studies | Fluorescence Spectroscopy | The TNP moiety serves as a fluorescent indicator for binding events, with changes in fluorescence intensity and wavelength upon interaction with proteins. nih.govnih.gov |

Integration into Advanced Material Science Architectures for Fundamental Studiesresearchgate.net

The amphiphilic nature of this compound makes it an ideal building block for constructing advanced, biomimetic material architectures. These structures serve as controlled environments for fundamental studies in immunology, cell biology, and materials science. researchgate.netresearchgate.net

Liposomes , or artificial vesicles, are a primary example of such architectures. This compound can be readily incorporated into the lipid bilayer of liposomes, creating a surface that presents the TNP hapten. nih.govsmolecule.com These "haptenated" liposomes are instrumental in studying the mechanisms of the immune system, such as complement activation. smolecule.com When these liposomes are introduced to serum containing anti-TNP antibodies, the binding of the antibodies to the this compound triggers the classical complement cascade, leading to the lysis of the liposome (B1194612). core.ac.uk This process can be monitored by encapsulating a fluorescent marker within the liposome and observing its release. core.ac.uk

Another significant architecture is the supported lipid bilayer (SLB) . These are planar membranes formed on solid substrates, such as silicon or quartz. researchgate.netcore.ac.uk this compound can be included in SLBs to create surfaces that mimic cell membranes for studying cell signaling and ligand-receptor interactions. researchgate.net Furthermore, advanced lithography techniques can be used to create patterned lipid bilayers , where this compound is confined to specific micron-scale regions on a substrate. core.ac.uk This technology allows for the creation of arrays for high-throughput screening and serves as a model for studying how the spatial organization of antigens affects cell stimulation. core.ac.uk

Future research will likely involve integrating this compound into more complex, multi-component systems. For instance, creating SLBs on nanoparticle surfaces could lead to novel biosensors or targeted delivery vehicles. nih.gov There is also potential in developing "smart" materials where the presentation of the this compound hapten can be controlled by external stimuli like light or pH, enabling dynamic studies of cellular responses.

Table 2: this compound in Material Science Architectures

| Architecture | Base Materials | Application | Research Focus |

|---|---|---|---|

| Haptenated Liposomes | Phospholipids (B1166683) (e.g., DPPC, DMPC), Cholesterol, this compound | Immunological Assays | Studying antibody-mediated complement activation and membrane lysis. smolecule.comcore.ac.uk |

| Supported Lipid Bilayers (SLBs) | Phospholipids (e.g., POPC, DPPC), this compound on a solid support (e.g., quartz, silicon) | Model Cell Membranes | Investigating the kinetics of protein binding to membrane-bound haptens. researchgate.netsmolecule.com |

| Patterned Lipid Bilayers | Phospholipids, this compound, Polymer lift-off on a silicon substrate | Functionalized Surfaces | Creating micron-scale patterns to study the effects of antigen organization on cell stimulation. core.ac.uk |

Innovative Methodologies for Studying Interfacial Phenomena and Self-Assembly

The study of interfaces is critical to understanding many biological and chemical processes. nih.gov this compound, as a modified phospholipid, is well-suited for incorporation into methodologies designed to probe the unique environment at the boundary between two phases, such as a lipid membrane and water.

Langmuir-Blodgett (LB) trough techniques represent a powerful method for studying the behavior of amphiphilic molecules at the air-water interface. nih.govnanoscience.com While studies specifically detailing this compound in LB films are not prevalent, the methodology is directly applicable. By spreading a monolayer of lipids containing this compound on an aqueous subphase, one can precisely control the surface pressure and molecular area. This allows for the study of phase transitions in the 2D monolayer and how the presence of the bulky, charged TNP headgroup influences lipid packing and self-assembly. nih.gov These monolayers can then be transferred to solid substrates to create highly ordered Langmuir-Blodgett films for further analysis or for use in sensor applications. nih.gov

The self-assembly of lipids into bilayers is a fundamental process in biology. researchgate.netnih.gov this compound can be used as a component in coarse-grained molecular dynamics simulations to model the self-assembly of lipid bilayers in the presence of haptens. researchgate.net These computational models can provide insights into how the introduction of a modified lipid affects the thermodynamic and structural properties of the resulting membrane, such as bilayer thickness, lipid ordering, and the potential for domain formation.

A forward-looking application involves using this compound in the development of novel biosensors. For example, its incorporation into lipid bilayers on sensor surfaces, such as those used for Surface Plasmon Resonance (SPR), could enable the label-free detection of anti-TNP antibody binding. nih.gov Innovations in this area could focus on combining this compound's hapten functionality with other reporter molecules to create multi-modal probes for studying complex interfacial events, such as the simultaneous binding of multiple proteins to a membrane surface.

Table 3: Methodologies for Interfacial and Self-Assembly Studies

| Methodology | Principle | Relevance to this compound |

|---|---|---|

| Langmuir-Blodgett Technique | Formation and transfer of monomolecular layers from an air-water interface to a solid substrate. nanoscience.com | Allows for the study of how the TNP-cap headgroup affects 2D lipid packing, phase behavior, and the properties of highly ordered, self-assembled films. nih.govnih.gov |

| Molecular Dynamics Simulations | Computational modeling of the physical movements of atoms and molecules. | Can be used to investigate how this compound influences the self-assembly process of lipid bilayers and the resulting membrane structure. researchgate.net |

| Surface-Sensitive Biosensing (e.g., SPR) | Detection of molecular interactions at a sensor surface. nih.gov | this compound can serve as the recognition element in a self-assembled lipid bilayer on a sensor chip for detecting specific antibody binding. |

Q & A

Q. What strategies mitigate bias when interpreting contradictory results in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.